2-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in various fields such as medicine, agriculture, and technology due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile typically involves the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and 2-aminobenzonitrile. This reaction is usually carried out in the presence of a suitable solvent like ethanol under reflux conditions . The reaction proceeds through the formation of a Schiff base, which is a common method for synthesizing compounds containing azomethine functional groups .
Industrial Production Methods
While specific industrial production methods for 2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile are not well-documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol: Another carbazole derivative with similar structural features.
2-((9-ethyl-9H-carbazol-3-yl)methylene)-amino-N-phenyl-benzamide: Shares the carbazole core structure.
Uniqueness
2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile is unique due to its specific combination of the carbazole moiety with a benzonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C22H17N3 |
---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
2-[(9-ethylcarbazol-3-yl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C22H17N3/c1-2-25-21-10-6-4-8-18(21)19-13-16(11-12-22(19)25)15-24-20-9-5-3-7-17(20)14-23/h3-13,15H,2H2,1H3 |
InChI-Schlüssel |
CRWHRAZKQYDHRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=CC=C3C#N)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.